molecular formula C14H18N2O3 B1148782 Tert-butyl (4-methoxy-1h-indol-6-yl)carbamate CAS No. 1227269-41-1

Tert-butyl (4-methoxy-1h-indol-6-yl)carbamate

Cat. No.: B1148782
CAS No.: 1227269-41-1
M. Wt: 262.309
InChI Key: NGDCKHOVEWTNJK-UHFFFAOYSA-N
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Description

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a chemical compound with the molecular formula C14H18N2O3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Scientific Research Applications

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate typically involves the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while reduction may produce indole-6-methanol derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(4-methoxy-1H-indol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-9-7-11-10(5-6-15-11)12(8-9)18-4/h5-8,15H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCKHOVEWTNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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